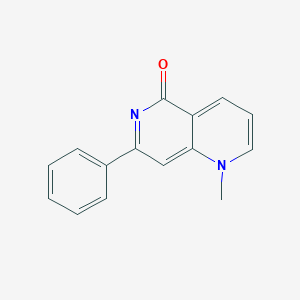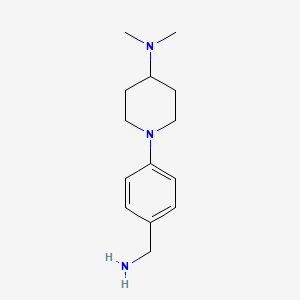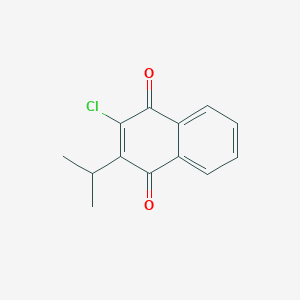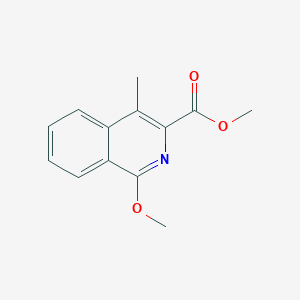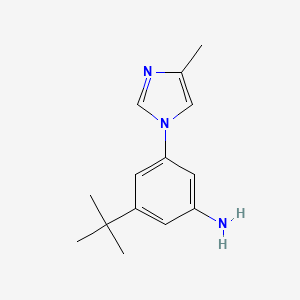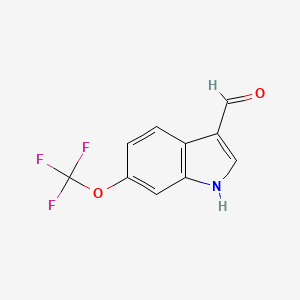
Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Cloro-5-(clorometil)-3-metilpicolinato de metilo es un compuesto químico que pertenece a la clase de los picolinatos. Se caracteriza por la presencia de un grupo éster metílico, dos átomos de cloro y un grupo metilo unido a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Cloro-5-(clorometil)-3-metilpicolinato de metilo típicamente implica la cloración del ácido 3-metilpicolínico seguido de esterificación. Un método común incluye:
Cloración: el ácido 3-metilpicolínico se trata con cloruro de tionilo (SOCl₂) para introducir los átomos de cloro en las posiciones 6 y 5.
Esterificación: el producto clorado resultante se esterifica luego usando metanol en presencia de un catalizador como el ácido sulfúrico (H₂SO₄) para formar el éster metílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar pasos similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Cloro-5-(clorometil)-3-metilpicolinato de metilo experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución nucleofílica: los átomos de cloro pueden ser reemplazados por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: el grupo metilo puede oxidarse a un ácido carboxílico o aldehído utilizando agentes oxidantes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: el grupo éster puede reducirse a un alcohol utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH₄).
Reactivos y condiciones comunes
Sustitución nucleofílica: reactivos como metóxido de sodio (NaOCH₃) o tiolato de sodio (NaSR) en solventes apróticos polares.
Oxidación: permanganato de potasio (KMnO₄) en condiciones ácidas o básicas.
Reducción: hidruro de aluminio y litio (LiAlH₄) en éter anhidro.
Principales productos formados
Sustitución nucleofílica: picolinatos sustituidos con varios grupos funcionales.
Oxidación: ácidos carboxílicos o aldehídos.
Reducción: alcoholes.
Aplicaciones Científicas De Investigación
El 6-Cloro-5-(clorometil)-3-metilpicolinato de metilo tiene varias aplicaciones en investigación científica:
Síntesis orgánica: se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Química medicinal: posible precursor para el desarrollo de compuestos farmacéuticos.
Estudios biológicos: investigado por su actividad biológica y su potencial como molécula bioactiva.
Aplicaciones industriales: utilizado en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 6-Cloro-5-(clorometil)-3-metilpicolinato de metilo implica su interacción con objetivos moleculares específicos. Los átomos de cloro y el grupo éster pueden participar en diversas vías bioquímicas, potencialmente inhibiendo o activando enzimas y receptores. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
6-Cloro-5-nitropicolinato de metilo: estructura similar pero con un grupo nitro en lugar de un grupo clorometil.
6-Cloro-3-metilpicolinato de metilo: carece del grupo clorometil en la posición 5.
5-Cloro-3-metilpicolinato de metilo: átomo de cloro en la posición 5 en lugar de la posición 6.
Singularidad
El 6-Cloro-5-(clorometil)-3-metilpicolinato de metilo es único debido a la presencia de átomos de cloro y un grupo clorometil, lo que puede influir en su reactividad y aplicaciones potenciales. La disposición específica de estos grupos funcionales puede conducir a propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C9H9Cl2NO2 |
|---|---|
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
methyl 6-chloro-5-(chloromethyl)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5-3-6(4-10)8(11)12-7(5)9(13)14-2/h3H,4H2,1-2H3 |
Clave InChI |
APZDTPLTLAEXMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C(=O)OC)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


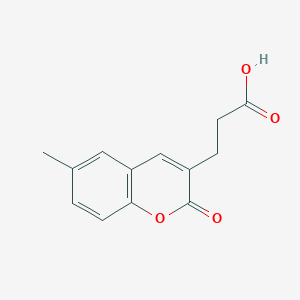
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
